molecular formula C25H29N5O B2476723 1-Phenethyl-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea CAS No. 1171083-50-3

1-Phenethyl-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea

Cat. No. B2476723
M. Wt: 415.541
InChI Key: VYZGOJQCBMXQDD-UHFFFAOYSA-N
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Description

1-Phenethyl-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties, making it valuable for drug development, bioimaging, and material science1. Its unique structure offers opportunities for exploring new therapeutic avenues and designing innovative materials1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds have been synthesized and evaluated for their biological activity23. For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity2.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, it is known that the compound contains a pyridin-2-ylpiperazin-1-yl moiety4. This moiety is common in many biologically active compounds4.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, related compounds have been synthesized via various chemical reactions35.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the search results. However, it is known that the compound has a unique structure that makes it valuable for various applications in scientific research1.


Scientific Research Applications

Anticancer Research

A study by Feng et al. (2020) focused on synthesizing and evaluating a series of diaryl urea derivatives, including compounds similar to 1-Phenethyl-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea, for their antiproliferative activity against various cancer cell lines. They reported significant antiproliferative effects, suggesting potential as anticancer agents.

Synthesis and Characterization

Bhat et al. (2018) explored the synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, related to the chemical structure . Their work presents a method for efficient synthesis of such compounds Bhat, Al-Omar, Ghabbour, & Naglah, 2018.

Nonaqueous Capillary Electrophoresis

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, which include compounds similar to 1-Phenethyl-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea. This method is crucial for quality control in pharmaceuticals Ye, Huang, Li, Xiang, & Xu, 2012.

Rho Kinase Inhibitor Synthesis

Wei et al. (2016) detailed the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is structurally similar and relevant to the compound . This compound is investigated for treating central nervous system disorders Wei, Chen, Yan, Li, Li, & Wang, 2016.

Antimicrobial and Antibacterial Activity

A study by Patel et al. (2012) on thiazolidinone derivatives, which incorporated 1-pyridin-2-yl-piperazine, revealed their antimicrobial activity against various bacteria and fungi. This highlights the compound's potential in antimicrobial applications Patel, Kumari, & Patel, 2012.

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, related compounds have been evaluated for their cytotoxicity on human cells23.


properties

IUPAC Name

1-(2-phenylethyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c31-25(27-15-13-21-6-2-1-3-7-21)28-23-11-9-22(10-12-23)20-29-16-18-30(19-17-29)24-8-4-5-14-26-24/h1-12,14H,13,15-20H2,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZGOJQCBMXQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea

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